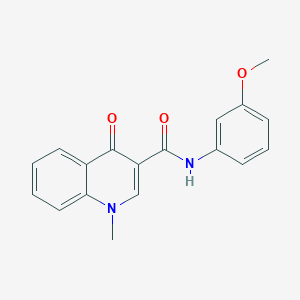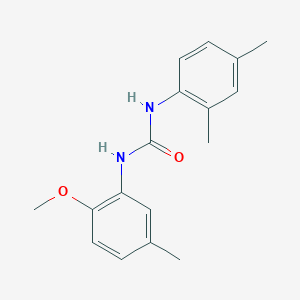
N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as Compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is synthesized through a multistep process, which involves the reaction of 2,4-dimethylphenylisocyanate and 2-methoxy-5-methylphenylamine. Compound 1 has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including kinases and phosphatases, making it a promising candidate for the development of novel therapeutics.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 1 involves the inhibition of specific enzymes that are involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, this compound 1 can effectively block the signaling pathways that promote cancer cell growth and survival. This makes it a promising candidate for the development of targeted cancer therapeutics.
Biochemical and Physiological Effects:
This compound 1 has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including kinases and phosphatases. This makes it a promising candidate for the development of novel therapeutics that target these pathways. However, the biochemical and physiological effects of this compound 1 are still being investigated, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 1 is its potent inhibitory activity against a wide range of enzymes, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound 1 is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 1. One area of interest is the development of novel cancer therapeutics that target the specific enzymes inhibited by this compound 1. Another potential direction is the investigation of the biochemical and physiological effects of this compound 1 in different cell types and disease models. Additionally, further studies are needed to optimize the synthesis of this compound 1 and improve its solubility in water, which could make it easier to work with in lab experiments.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 1 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent inhibitory activity against a wide range of kinases and phosphatases that are involved in the regulation of cell growth and proliferation. This makes it a promising candidate for the development of novel cancer therapeutics that target these pathways.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-7-14(13(3)9-11)18-17(20)19-15-10-12(2)6-8-16(15)21-4/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDAVHDVNWSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4715233.png)
![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4715236.png)
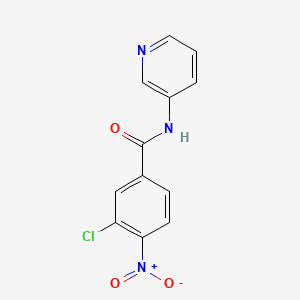
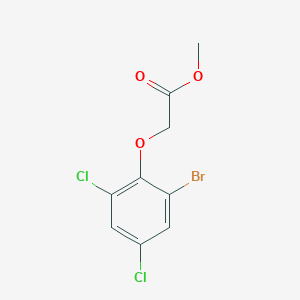
![ethyl {[8-(3-methylphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]thio}acetate](/img/structure/B4715261.png)
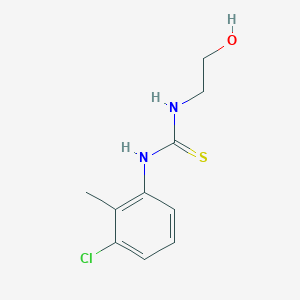
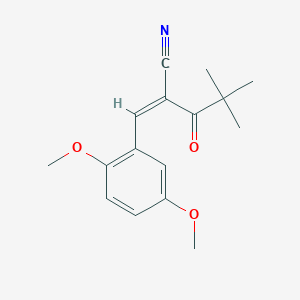
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4715274.png)
![methyl 2-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4715277.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4715285.png)
![1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetone](/img/structure/B4715295.png)
![5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(4-morpholinyl)benzamide](/img/structure/B4715313.png)
